molecular formula C16H15ClF3NO3S B2627896 3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide CAS No. 1351645-77-6

3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

Cat. No. B2627896
M. Wt: 393.81
InChI Key: BUICOYAPTODLRR-UHFFFAOYSA-N
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Description

The compound “3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactive properties . The trifluoro-2-hydroxy-2-phenylpropyl group attached to the nitrogen of the sulfonamide could potentially enhance the compound’s lipophilicity, which might improve its ability to cross biological membranes .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic benzene ring, the polar sulfonamide group, and the hydroxyl group would all contribute to its overall structure. The trifluoromethyl group could introduce steric hindrance and electronic effects that might influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions. The trifluoromethyl group is generally stable but might be involved in certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar sulfonamide and hydroxyl groups could enhance its solubility in polar solvents. The trifluoromethyl group could increase its lipophilicity .

Scientific Research Applications

Environmental Fate and Behavior of Parabens

Parabens, which are esters of para-hydroxybenzoic acid and may share some functional similarities with benzenesulfonamide derivatives, are widely used as preservatives. Research indicates that despite effective wastewater treatment, parabens persist in low concentrations in effluents and are ubiquitous in surface water and sediments due to their continuous introduction into the environment. The ubiquity of parabens in aquatic environments raises concerns about their potential as weak endocrine disruptors, although the health effects remain controversial. Further studies are needed to improve knowledge regarding the toxicity of chlorinated by-products of parabens (Haman, Dauchy, Rosin, & Munoz, 2015).

Antimicrobial Agents and Environmental Contaminants

Compounds such as triclosan, an antimicrobial agent, are extensively used in personal care products and exhibit properties that may be relevant to the broader chemical family including benzenesulfonamides. Triclosan's environmental persistence and potential transformation into more toxic and persistent compounds highlight the need for understanding the environmental fate and impacts of similar compounds. The occurrence of triclosan in various environmental compartments and its demonstrated toxicity toward aquatic organisms underscore the importance of evaluating the environmental and health impacts of similar chemical agents (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Antioxidant and Radical Scavenging Properties

Research into chromones, natural compounds found in the human diet, demonstrates significant antioxidant properties that could be relevant to benzenesulfonamide derivatives with similar functional groups. The ability of chromones to neutralize active oxygen and inhibit cell impairment through their radical scavenging activity highlights the potential therapeutic applications of structurally or functionally related compounds in preventing or treating diseases associated with oxidative stress (Yadav, Parshad, Manchanda, & Sharma, 2014).

Neurochemical Effects and Neurotoxicity

While not directly related, research on 3,4-Methylenedioxymethamphetamine (MDMA) and its effects on serotonin systems in the brain may provide insights into the neurochemical interactions and potential neurotoxicity of structurally complex compounds, including those in the benzenesulfonamide family. The selective serotonergic neurotoxicity of MDMA in laboratory animals underscores the importance of understanding the neurochemical and toxicological profiles of novel compounds (McKenna & Peroutka, 1990).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Sulfonamides are generally considered safe for use in humans, but they can cause allergic reactions in some individuals . The presence of the trifluoromethyl group could potentially increase the compound’s toxicity .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and evaluating its biological activity. It could potentially be developed into a pharmaceutical drug if it shows promising biological activity and has acceptable safety profiles .

properties

IUPAC Name

3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3NO3S/c1-11-13(17)8-5-9-14(11)25(23,24)21-10-15(22,16(18,19)20)12-6-3-2-4-7-12/h2-9,21-22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUICOYAPTODLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

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